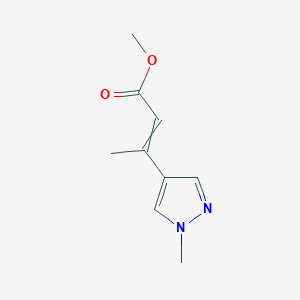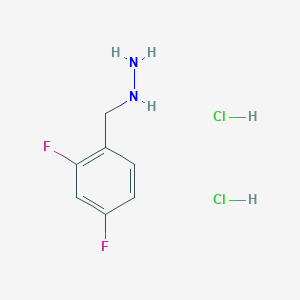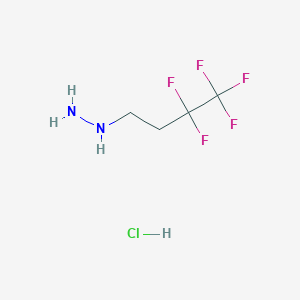
(3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of a hydrazine group attached to a pentafluorobutyl chain, making it a valuable compound in both organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride typically involves the reaction of 3,3,4,4,4-pentafluorobutylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: (3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and catalysts are employed.
Major Products Formed:
Oxidation: Formation of pentafluorobutyl oxides.
Reduction: Formation of simpler hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Scientific Research Applications
(3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group is known to interact with various enzymes and proteins, leading to the modulation of biochemical pathways. The pentafluorobutyl chain enhances the compound’s stability and reactivity, making it effective in various applications.
Comparison with Similar Compounds
(3,3,4,4,4-Pentafluorobutyl)amine: Shares the pentafluorobutyl chain but lacks the hydrazine group.
(4,4,4-Trifluorobutyl)hydrazine hydrochloride: Similar structure but with fewer fluorine atoms.
Uniqueness: (3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride stands out due to its unique combination of the hydrazine group and the pentafluorobutyl chain. This combination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C4H8ClF5N2 |
|---|---|
Molecular Weight |
214.56 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluorobutylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H7F5N2.ClH/c5-3(6,1-2-11-10)4(7,8)9;/h11H,1-2,10H2;1H |
InChI Key |
OWNLIGDGWUGHCG-UHFFFAOYSA-N |
Canonical SMILES |
C(CNN)C(C(F)(F)F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-8-azaspiro[4.5]decane](/img/structure/B11718039.png)
![[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B11718040.png)
![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)
![Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718047.png)
![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
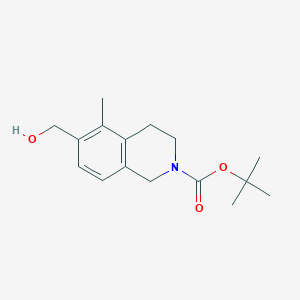

![N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11718075.png)
![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)
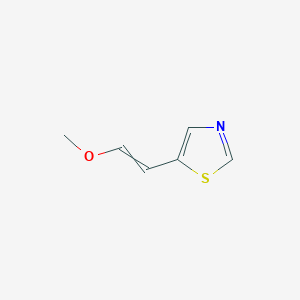

![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)
